molecular formula C8H16INO2 B066455 Tert-butyl (3-iodopropyl)carbamate CAS No. 167479-01-8

Tert-butyl (3-iodopropyl)carbamate

Cat. No. B066455
M. Wt: 285.12 g/mol
InChI Key: ORVXNBKOWDNMGB-UHFFFAOYSA-N
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Patent
US07163947B2

Procedure details

Iodine (21.1 g, 83.1 mmol) was added in three portions to a solution of triphenylphosphine (19.83 g, 75.6 mmol) and imidazole (5.15 g, 75.6 mmol) in dichloromethane (300 mL). The resulting reddish-brown solution with a white precipitate was stirred until all of the iodine had dissolved. A solution of tert-butyl 3-hydroxypropylcarbamate (13.25 g, 75.61 mmol) in dichloromethane (150 mL) was added over a period of 45 minutes, and the reaction was stirred for 16 hours at ambient temperature. The reaction mixture was poured into saturated aqueous sodium thiosulfate and stirred until solution became colorless. The organic layer was separated and washed sequentially with saturated aqueous sodium thiosulfate, water, and brine; dried over anhydrous magnesium sulfate; filtered; and concentrated under reduced pressure to a pale yellow oil. The oil was purified by flash column chromatography (eluting with 80:20 hexanes:ethyl acetate) to a pale yellow oil which slowly crystallizes upon standing to afford 16.2 g of tert-butyl 3-iodopropylcarbamate as a yellow solid.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.25 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.O[CH2:28][CH2:29][CH2:30][NH:31][C:32](=[O:38])[O:33][C:34]([CH3:37])([CH3:36])[CH3:35].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[I:1][CH2:28][CH2:29][CH2:30][NH:31][C:32](=[O:38])[O:33][C:34]([CH3:37])([CH3:36])[CH3:35] |f:4.5.6|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
II
Name
Quantity
19.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.15 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
13.25 g
Type
reactant
Smiles
OCCCNC(OC(C)(C)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
STIRRING
Type
STIRRING
Details
stirred until solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed sequentially with saturated aqueous sodium thiosulfate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated under reduced pressure to a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography (eluting with 80:20 hexanes:ethyl acetate) to a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ICCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.